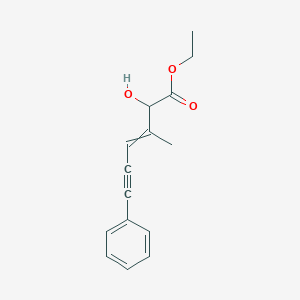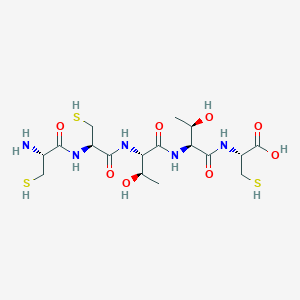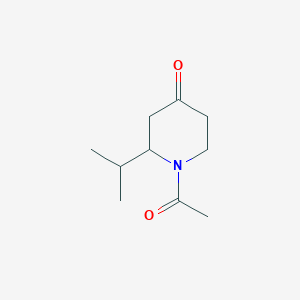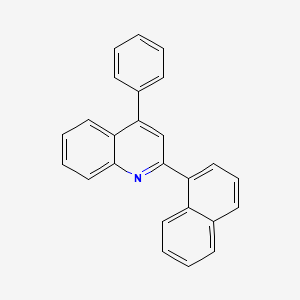![molecular formula C39H38Br2Cl2N2 B14197458 3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] CAS No. 917947-63-8](/img/structure/B14197458.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties connected by a methylene bridge, with bromopentyl and chlorophenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] typically involves the condensation of appropriate indole derivatives with methylene bridging agents. One common synthetic route includes the reaction of 1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole with formaldehyde under acidic conditions to form the methylene bridge. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
化学反应分析
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromopentyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities, making this compound a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromopentyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity to certain receptors, modulating cellular pathways and exerting biological effects .
相似化合物的比较
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] can be compared with other similar compounds, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]: This compound has a similar structure but with bromophenyl substituents instead of chlorophenyl. The presence of bromine atoms may affect its reactivity and biological activity.
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the halogen substituents on the phenyl rings, which may result in different chemical and biological properties.
The uniqueness of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] lies in its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
917947-63-8 |
|---|---|
分子式 |
C39H38Br2Cl2N2 |
分子量 |
765.4 g/mol |
IUPAC 名称 |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-chlorophenyl)indol-3-yl]methyl]-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C39H38Br2Cl2N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
InChI 键 |
RKTJASPRCJBJIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Cl)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)



![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)


